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Compound of Interest

Compound Name: 3-Ethyl-1-methylpiperazin-2-one
CAS No.: 1214796-54-9
Cat. No.: B2970259
Get Quote
. J

InChiKey: TWMDADGNNMFROF-UHFFFAOYSA-N[1][2]
[3]

Executive Summary

3-Ethyl-1-methylpiperazin-2-one is a specialized heterocyclic building block belonging to the
piperazinone class.[1][2][3][4] Unlike its common solvent analog N-Methyl-2-pyrrolidone (NMP),
this compound acts primarily as a structural scaffold in medicinal chemistry.[1][2] It is utilized to
introduce conformational constraints in peptidomimetics and serves as a core moiety in the
development of kinase inhibitors (e.g., ALK2/FGFR) and antiviral agents. This guide details its
physicochemical profile, synthetic utility, and handling protocols for drug development
applications.

Part 1: Molecular Identity & Physicochemical
Profile[1][5][6]

The compound is a functionalized piperazin-2-one, featuring a six-membered lactam ring with
an ethyl substituent at the C3 position and a methyl group on the N1 nitrogen.[1][2] This
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substitution pattern is critical for modulating steric bulk and lipophilicity in drug candidates.

Core Identifiers

Property

Detail

Chemical Name

3-Ethyl-1-methylpiperazin-2-one

CAS Registry Number

1214796-54-9

InChiKey TWMDADGNNMFROF-UHFFFAOYSA-N
C
H
Molecular Formula
N
0]
Molecular Weight 142.20 g/mol
CCN1C(=0)C(CC)NCC1 (Isomeric generic) /
SMILES

CN1CCNC(CC)C1=0

Physicochemical Properties

Note: Experimental values for this specific intermediate are sparse in public literature. Values

below include predicted ranges based on structural analogs (e.g., 1-methylpiperazin-2-one).
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Parameter

Value /| Range

Significance

Physical State

Liquid or Low-Melting Solid

Handling requires precise

temperature control.[1][2]

Predicted LogP

~0.1-0.5

Amphiphilic; good solubility in
polar organic solvents (DMSO,
DCM).[1][2]

H-Bond Donors

1 (Secondary Amine)

Critical for hydrogen bonding

in enzyme active sites.[1][2]

H-Bond Acceptors

2 (Carbonyl O, Tertiary N)

Facilitates interaction with

backbone residues.[1][2]

pKa (Predicted)

~8.0 (Secondary Amine)

Basic nitrogen allows for salt
formation (e.g., HCI, TFA
salts).[1][2]

Part 2: Mechanistic Function in Drug Discovery
The Piperazinone Scaffold in Peptidomimetics

In drug design, 3-ethyl-1-methylpiperazin-2-one serves as a constrained amino acid mimetic.

[1][2] The piperazinone ring restricts the conformational freedom of the peptide backbone,

locking the molecule into a bioactive conformation that can enhance binding affinity and

proteolytic stability.

o Conformational Restriction: The rigid ring mimics the

-turn or

-turn of peptides.[1][2]

» Bioisosterism: It acts as a bioisostere for the dipeptide unit, replacing the labile amide bond

with a stable lactam.

Diagram: Scaffold Utility in Kinase Inhibition
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The following diagram illustrates how this core scaffold integrates into larger kinase inhibitor
structures (e.g., ALK2 inhibitors), facilitating interactions with the ATP-binding pocket.[1]

Molecular Interaction

3-Ethyl-1-methylpiperazin-2-one Kinase ATP Pocket

> Amide/Urea Linkage > > Inhibition of
(Core Scaffold) (N4 Position) (H-Bonding Network) ALK2 / FGFR

Click to download full resolution via product page

Caption: Logical flow of the piperazinone scaffold functioning as a pharmacophore anchor in
kinase inhibitor design.

Part 3: Synthesis & Purification Protocols

Researchers typically synthesize this compound or its derivatives via cyclization of diamines
with

-halo esters or via cascade reactions.[1]

Synthetic Pathway (General Protocol)

A common route involves the reductive alkylation or cyclization of N-methylethylenediamine
derivatives.[1][2]

e Reactants: N-methylethylenediamine + 2-halobutyryl chloride (or equivalent ester).[1][2]
e Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1][2]
o Base: Triethylamine (Et

N) or Diisopropylethylamine (DIPEA) to scavenge acid.[1][2]

Purification Workflow

Due to the polarity of the secondary amine, purification can be challenging.

o Extraction: Dilute reaction mixture with DCM; wash with saturated NaHCO
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» Acid-Base Workup:

o

Extract organics with 1M HCI (moves product to aqueous phase).[1][2]

[¢]

Wash organic phase (removes non-basic impurities).[1][2]

[¢]

Basify aqueous phase with NaOH to pH > 10.

Re-extract into DCM.

[e]

o Chromatography: If necessary, use Flash Column Chromatography.
o Stationary Phase: Silica Gel.
o Mobile Phase: DCM:MeOH (95:5 to 90:[1][2]10) + 1% NH
OH (to prevent tailing).[1][2]

Part 4: Toxicology & Handling

While specific toxicological data (LD50) for this exact CAS is limited, it should be handled with
the same precautions as other functionalized piperazines.[2]

Hazard Classification (Inferred)

o Skin/Eye Irritant: Likely causes skin irritation and serious eye irritation (H315, H319).[1][2]

o Acute Toxicity: Harmful if swallowed (H302) due to biological activity on CNS/receptors
common to piperazines.[1][2]

» Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2—-8°C.

Handling Protocol

e PPE: Nitrile gloves, safety goggles, and lab coat.

¢ Ventilation: Handle within a certified chemical fume hood.
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» Spill Response: Absorb with inert material (vermiculite); neutralize with dilute acid if

necessary before disposal.[1][2]

Part 5: Experimental Workflow for Scaffold Selection

Use this decision tree to determine if 3-Ethyl-1-methylpiperazin-2-one is the appropriate

scaffold for your lead optimization campaign.

Start: Lead Optimization

:

Need Conformational
Constraint?

Require H-Bond Donor Consider Linear
at Position 4? Peptide

Steric Bulk Required
at Position 3?

L\

Select 3-Ethyl-1-methyl Consider N-Methyl
piperazin-2-one piperazin-2-one (No Ethyl)

Click to download full resolution via product page

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/137348537
https://pubchem.ncbi.nlm.nih.gov/compound/171390155
https://www.benchchem.com/product/b2970259/docs?utm_src=pdf-body#technical-guide-3-ethyl-1-methylpiperazin-2-one
https://www.benchchem.com/product/b2970259/docs?utm_src=pdf-body-img#technical-guide-3-ethyl-1-methylpiperazin-2-one
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2970259?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Caption: Decision matrix for selecting piperazinone scaffolds based on structural activity
relationship (SAR) requirements.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Technical Guide: 3-Ethyl-1-methylpiperazin-2-one].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2970259/docs#technical-guide-3-ethyl-1-
methylpiperazin-2-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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